Mdm2-IN-24

Beschreibung

Mdm2-IN-24 is a small-molecule inhibitor designed to target the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics. By disrupting this interaction, this compound aims to reactivate the tumor-suppressor function of p53, thereby inducing apoptosis in cancer cells. While specific structural and pharmacological data for this compound are absent in the provided evidence, standard characterization methods for such compounds include:

- Structural Identification: Use of InChI (International Chemical Identifier) and InChIKey for unique molecular encoding .

- Analytical Validation: Techniques like high-performance liquid chromatography (HPLC) and quantum chemical calculations to confirm purity and electronic properties .

- Pharmacological Profiling: Evaluation of binding affinity (e.g., IC50), selectivity, and cytotoxicity, as outlined in medicinal chemistry guidelines .

Eigenschaften

Molekularformel |

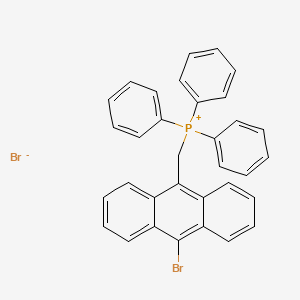

C33H25Br2P |

|---|---|

Molekulargewicht |

612.3 g/mol |

IUPAC-Name |

(10-bromoanthracen-9-yl)methyl-triphenylphosphanium bromide |

InChI |

InChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1 |

InChI-Schlüssel |

JJODPBGDXVKJBZ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mdm2-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions can vary, but common steps include:

Formation of the Core Structure: This often involves the use of cyclization reactions to form the core heterocyclic structure.

Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and specificity. This can involve reactions such as halogenation, alkylation, and acylation.

Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .

Analyse Chemischer Reaktionen

Types of Reactions

Mdm2-IN-24 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Mdm2-IN-24 has a wide range of scientific research applications, including:

Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.

Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.

Biological Studies: Helps in understanding the molecular mechanisms of p53 regulation and its impact on cell cycle and apoptosis.

Wirkmechanismus

Mdm2-IN-24 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the E3 ubiquitin ligase activity of MDM2 .

Vergleich Mit ähnlichen Verbindungen

Analytical and Methodological Considerations

- Extraction Challenges : Differences in batch composition and incomplete extraction (e.g., for SAM-24) may affect reproducibility, necessitating rigorous validation .

- Data Presentation : Tables and figures must adhere to journal guidelines, including vertical formatting and explicit referencing .

- Statistical Rigor : Use of EC50/IC50 values and standard deviations ensures comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.